Cas no 892495-44-2 ((2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one)

(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one is a fluorinated enone derivative featuring a piperazine moiety, which enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research. The compound's conjugated α,β-unsaturated ketone structure offers reactivity for nucleophilic additions and cyclization reactions, while the 4-fluorophenyl group contributes to its lipophilicity and electronic properties. The piperazine ring provides a functional handle for further derivatization, making it valuable in the development of bioactive molecules. Its well-defined stereochemistry (E-configuration) ensures consistency in synthetic applications. This compound is particularly useful in medicinal chemistry for the design of CNS-targeting agents and kinase inhibitors due to its balanced polarity and structural rigidity.
(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one structure
892495-44-2 structure
Product Name:(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one
CAS No:892495-44-2
MF:C13H15FN2O
MW:234.269406557083
CID:5730502
Update Time:2025-05-20

(2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propen-1-one, 3-(4-fluorophenyl)-1-(1-piperazinyl)-, (2E)-
    • (2e)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one
    • (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one
    • Inchi: 1S/C13H15FN2O/c14-12-4-1-11(2-5-12)3-6-13(17)16-9-7-15-8-10-16/h1-6,15H,7-10H2/b6-3+
    • InChI Key: OMGQHHFHDVTTRQ-ZZXKWVIFSA-N
    • SMILES: C(N1CCNCC1)(=O)/C=C/C1=CC=C(F)C=C1

Experimental Properties

  • Density: 1.183±0.06 g/cm3(Predicted)
  • Boiling Point: 419.0±45.0 °C(Predicted)
  • pka: 8.36±0.10(Predicted)

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Additional information on (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one

Introduction to (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one (CAS No. 892495-44-2)

The compound (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one, identified by its CAS number 892495-44-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, featuring a conjugated system with a piperazine moiety and a fluorinated aromatic ring, has garnered considerable attention due to its potential applications in drug development. The structural features of this compound contribute to its unique chemical and biological properties, making it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating piperazine and fluorinated aromatic units. Piperazine derivatives are well-known for their versatility in medicinal chemistry, often serving as key structural elements in drugs targeting central nervous system disorders, infectious diseases, and metabolic conditions. The presence of a fluorine atom in the aromatic ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design.

The specific configuration of (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one is particularly noteworthy. The conjugated double bond system imparts electronic properties that can influence both the reactivity and the pharmacological activity of the compound. This feature has been exploited in various synthetic strategies to develop novel bioactive molecules. The piperazine nitrogen atoms provide sites for hydrogen bonding, which can enhance interactions with biological targets, while the fluorine substituent offers additional opportunities for tuning pharmacokinetic properties.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can lead to significant changes in their pharmacological profiles, including increased lipophilicity, improved metabolic stability, and enhanced binding affinity to biological targets. These properties make fluorinated compounds particularly attractive for drug development. For instance, fluoroaromatics have been shown to exhibit potent activity against various enzymes and receptors involved in disease pathways.

The synthesis of (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the conjugated system, followed by functional group transformations to introduce the piperazine and fluorophenyl moieties. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.

The biological activity of this compound has been evaluated in several preclinical studies. Initial findings suggest that it exhibits promising properties as an inhibitor of certain enzymes implicated in inflammatory and neurological disorders. The interaction between the piperazine ring and target proteins appears to be critical for its pharmacological effects. Additionally, the fluorine atom contributes to enhanced binding affinity, which may translate into improved therapeutic efficacy.

In conclusion, (2E)-3-(4-fluorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one (CAS No. 892495-44-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further research and development. As our understanding of drug design principles continues to evolve, compounds like this one will play an increasingly important role in the discovery of novel therapeutic agents.

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